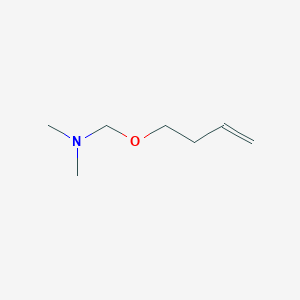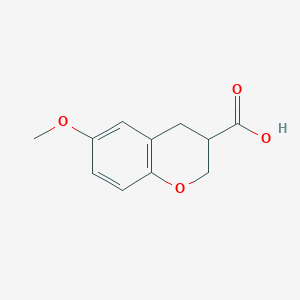
3-Propylthiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propylthiophene-2-carbaldehyde is an organic compound that belongs to the family of thiophenes. It is an important building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of 3-Propylthiophene-2-carbaldehyde is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as proteases and kinases, which are involved in various biochemical processes in the body. This inhibition leads to the disruption of these processes, which can ultimately lead to the death of cancer cells or pests.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Propylthiophene-2-carbaldehyde are not well studied. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Propylthiophene-2-carbaldehyde in laboratory experiments include its versatility as a building block for the synthesis of various organic compounds, its low toxicity, and its relatively simple synthesis method. However, its limitations include its high cost and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on 3-Propylthiophene-2-carbaldehyde. One area of research could focus on the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research could focus on the elucidation of its mechanism of action, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, further research could be conducted on the biochemical and physiological effects of 3-Propylthiophene-2-carbaldehyde, which could help to better understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 3-Propylthiophene-2-carbaldehyde can be achieved through various methods. One of the most common methods is the reaction of 3-propylthiophene with chloroacetic acid in the presence of a base, such as potassium carbonate. This reaction leads to the formation of 3-Propylthiophene-2-carboxylic acid, which can be further converted to 3-Propylthiophene-2-carbaldehyde by the action of a dehydrating agent, such as phosphorus pentoxide.
Applications De Recherche Scientifique
3-Propylthiophene-2-carbaldehyde has been extensively studied for its various scientific research applications. It is widely used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. For example, it has been used for the synthesis of anti-cancer agents, such as 3-Propylthiophene-2-carboxamide, which has shown promising results in inhibiting the growth of cancer cells. It has also been used for the synthesis of herbicides and insecticides, such as 3-Propylthiophene-2-carboxylic acid esters, which have shown excellent activity against various pests.
Propriétés
Numéro CAS |
163460-98-8 |
|---|---|
Nom du produit |
3-Propylthiophene-2-carbaldehyde |
Formule moléculaire |
C8H10OS |
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
3-propylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-2-3-7-4-5-10-8(7)6-9/h4-6H,2-3H2,1H3 |
Clé InChI |
LVILUBAIANFMFQ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(SC=C1)C=O |
SMILES canonique |
CCCC1=C(SC=C1)C=O |
Synonymes |
2-Thiophenecarboxaldehyde, 3-propyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)

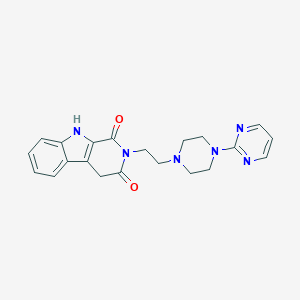
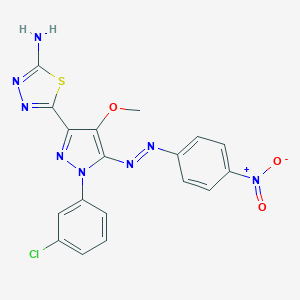
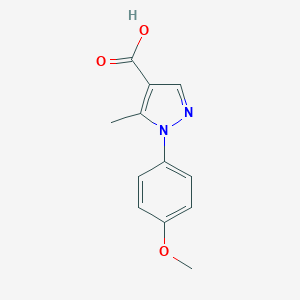
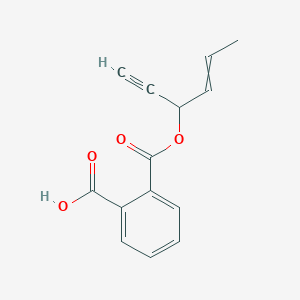


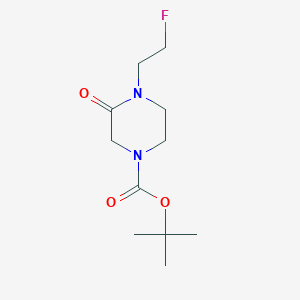
![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B68098.png)
